molecular formula C6H12N2O B1527282 2-[(3-Hydroxypropyl)amino]propanenitrile CAS No. 1018512-65-6

2-[(3-Hydroxypropyl)amino]propanenitrile

Cat. No.: B1527282
CAS No.: 1018512-65-6
M. Wt: 128.17 g/mol
InChI Key: AWJYUIKIPFZJEV-UHFFFAOYSA-N
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Description

2-[(3-Hydroxypropyl)amino]propanenitrile is a chemical compound with the CAS Number 1018512-65-6 and a molecular formula of C 6 H 12 N 2 O . It has a molecular weight of approximately 128.17 g/mol . Researchers can identify the compound using its SMILES notation (CC(C#N)NCCCO) and InChI Key (AWJYUIKIPFZJEV-UHFFFAOYSA-N) . This compound is characterized as a nitrile and should be handled with care. It is classified with the GHS07 signal word "Warning" and carries several hazard statements. It may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. Users should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines . The product is intended For Research Use Only and is not approved for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

2-(3-hydroxypropylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(5-7)8-3-2-4-9/h6,8-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJYUIKIPFZJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(3-Hydroxypropyl)amino]propanenitrile, also known as 3-hydroxypropylaminopropanenitrile, is a compound with significant biological activity due to its structural properties. Its molecular formula is C₆H₁₂N₂O, and it has a molecular weight of 128.17 g/mol. This compound is of interest in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C₆H₁₂N₂O
  • Molecular Weight : 128.17 g/mol
  • InChI : InChI=1S/C6H12N2O/c1-6(5-7)8-3-2-4-9/h6,8-9H,2-4H₂

This compound features a hydroxyl group and an amino group, which contribute to its biological reactivity and interaction with various biological systems.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity. For instance, studies have shown that certain nitriles can induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism often involves the modulation of cell cycle progression and induction of oxidative stress in malignant cells .

Case Study: Methyl Derivatives

A study focusing on methyl derivatives of similar compounds demonstrated promising anticancer results, suggesting that structural modifications can enhance biological efficacy. The research highlighted the importance of the hydroxyl and amino functional groups in mediating these effects .

Antimicrobial Activity

In addition to anticancer properties, this compound may also possess antimicrobial activity. Compounds with similar structures have been shown to inhibit bacterial growth by disrupting cellular processes or damaging bacterial membranes. This makes them potential candidates for developing new antimicrobial agents .

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in various assays. For example, hemolysis assays indicated that at high concentrations (e.g., 50 μM), compounds structurally related to this compound can significantly inhibit cellular secretion mechanisms in pathogenic bacteria . This suggests a potential application in treating infections caused by resistant strains.

Research Findings Summary

Study Focus Findings
Cornia et al. (2020)Anticancer ActivityInduced apoptosis in cancer cells; structural modifications enhanced efficacy .
PMC7730229 (2020)Antimicrobial PropertiesInhibited bacterial growth; potential for new antimicrobial agents .
VCU Scholars Compass (2020)Cytotoxic EffectsSignificant inhibition of secretion mechanisms in pathogenic bacteria at high concentrations .

Scientific Research Applications

Scientific Research Applications

1. Chemical Intermediates:
2-[(3-Hydroxypropyl)amino]propanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various reactions such as oxidation, reduction, and substitution.

2. Biological Research:
The compound is being investigated for its potential roles in biochemical pathways. Its structure allows it to interact with enzymes and receptors, making it a candidate for studying enzyme mechanisms and metabolic pathways.

3. Medicinal Chemistry:
Research is ongoing to explore its therapeutic properties. For instance, it has been considered as a precursor in drug synthesis, particularly for antiviral agents targeting HIV .

4. Industrial Applications:
In industrial settings, this compound is utilized in the development of specialty chemicals and materials. Its unique functionalities make it suitable for various applications in chemical manufacturing.

Reaction Types and Mechanisms

The compound can undergo several types of reactions:

  • Oxidation: The hydroxypropyl group can be oxidized to form carbonyl compounds.
  • Reduction: The nitrile group can be reduced to yield amines.
  • Substitution: The amino group can engage in nucleophilic substitution reactions with various electrophiles.

Case Study 1: Antiviral Activity

A study explored the optimization of compounds related to this compound for their antiviral activity against HIV-1. Modifications to the molecular structure were made to improve selectivity and reduce cytotoxicity while maintaining efficacy against viral entry .

CompoundIC50 (nM)CytotoxicitySelectivity Index
NBD-1102189HighLow
NBD-1427045ModerateImproved

Case Study 2: Biochemical Pathways

In another investigation, researchers examined how this compound interacts with specific enzymes involved in metabolic pathways. The study highlighted its potential to modulate enzyme activity through hydrogen bonding interactions facilitated by the hydroxyl group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 3-[(3-Hydroxypropyl)amino]propanenitrile, differing primarily in substituent groups, which influence their physicochemical properties and applications.

Structural and Functional Group Analysis

Table 1: Key Properties of 3-[(3-Hydroxypropyl)amino]propanenitrile and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
3-[(3-Hydroxypropyl)amino]propanenitrile 34449-95-1 C₆H₁₂N₂O 128.18 Hydroxypropyl, nitrile Organic synthesis
3-[(3-Morpholinopropyl)amino]propanenitrile 102440-39-1 Not Provided Not Provided Morpholine, nitrile Pharmaceuticals (inferred)
3-[2-Cyanoethyl(propyl)amino]propanenitrile 1555-59-5 C₉H₁₅N₃ 165.24 Cyanoethyl, propyl, nitrile Multifunctional synthesis
3,3′-[[3-(Dimethylamino)propyl]imino]bispropanenitrile EINECS 275-331-9 C₁₁H₂₀N₄ 208.31 Dimethylamino, bis-nitrile Polymer chemistry

Detailed Comparisons

3-[(3-Morpholinopropyl)amino]propanenitrile (CAS: 102440-39-1)
  • Structural Difference: Replaces the hydroxypropyl group with a morpholine ring attached to a propyl chain.
  • Implications: The morpholine group is commonly utilized in pharmaceuticals for its bioavailability-enhancing properties.
3-[2-Cyanoethyl(propyl)amino]propanenitrile (CAS: 1555-59-5)
  • Structural Difference: Features a propyl group and a cyanoethyl substituent, introducing two nitrile groups.
  • Implications : The dual nitrile functionality enhances reactivity in nucleophilic addition or cyclization reactions. Evidence highlights its use as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-rich heterocycles .
3,3′-[[3-(Dimethylamino)propyl]imino]bispropanenitrile (EINECS: 275-331-9)
  • Structural Difference: Contains a dimethylamino group and two nitrile groups linked via a propylimino bridge.
  • Implications : The bis-nitrile structure suggests utility as a crosslinking agent in polymer chemistry or coordination chemistry, where nitriles can act as ligands .

Physicochemical and Application-Based Insights

  • Solubility: The hydroxyl group in 3-[(3-Hydroxypropyl)amino]propanenitrile likely improves aqueous solubility compared to the more lipophilic morpholine and cyanoethyl analogs.
  • Reactivity: Nitriles generally participate in hydrolysis, reduction, and cycloaddition reactions. The hydroxypropyl group may stabilize intermediates via hydrogen bonding, whereas morpholine and dimethylamino groups could alter reaction pathways through steric or electronic effects.
  • Toxicity: Nitriles are often associated with toxicity (e.g., cyanide release upon degradation), necessitating careful handling. No specific safety data is provided in the evidence, but standard nitrile precautions apply .

Preparation Methods

Nucleophilic Substitution Reaction

The most common and straightforward method to prepare 2-[(3-Hydroxypropyl)amino]propanenitrile involves the nucleophilic substitution of a halogenated nitrile by a suitable amine. Typically, this reaction proceeds as follows:

  • Starting materials: A halogenated propanenitrile (e.g., 3-chloropropanenitrile) and 3-aminopropanol or a similar amine with a hydroxypropyl group.
  • Reaction conditions: The reaction is carried out in the presence of a base to neutralize the formed acid and promote nucleophilic substitution.
  • Solvents: Common solvents include polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) or alcoholic solvents.
  • Base selection: Inorganic bases such as alkali metal hydroxides (e.g., sodium hydroxide), carbonates, or bicarbonates are typically used.

This approach results in the substitution of the halogen atom by the amino group bearing the hydroxypropyl side chain, yielding the target compound.

Condensation and Hydrolysis Steps

In more complex synthetic schemes, such as those described in patent literature, the preparation of this compound derivatives involves:

  • Condensation: Reaction of an amine-containing intermediate with a nitrile compound under controlled conditions.
  • Formation of acid addition salts: Treatment of intermediates with suitable acids (e.g., acetic acid) to form stable acid addition salts.
  • Base treatment and isolation: Subsequent treatment with bases like sodium hydroxide in organic solvents (e.g., toluene) to isolate the pure nitrile compound.
  • Hydrolysis: Controlled hydrolysis of nitrile groups in the presence of bases and oxidizing agents to modify or purify the compound.

These steps are crucial for obtaining high purity and yield, especially when preparing derivatives or complex analogs of the compound.

Detailed Preparation Methods with Data Table

Step No. Process Description Reagents/Conditions Solvent Type Notes
1 Nucleophilic substitution of halogenated nitrile by amine Halogenated propanenitrile, 3-aminopropanol, base (NaOH, K2CO3) Polar aprotic (DMF, DMSO) or alcoholic solvents Base neutralizes acid byproduct, promotes substitution
2 Formation of acid addition salt Acetic acid or other suitable acid Alcoholic or ester solvents Stabilizes intermediate for purification
3 Treatment with base to isolate pure compound Sodium hydroxide or other alkali base Toluene, cyclohexane-water mixtures Facilitates salt dissociation and isolation
4 Hydrolysis of nitrile group (optional) Base (NaOH), oxidizing agent Dimethyl sulfoxide or polar solvents Converts nitrile to carboxylic acid or amide if needed
5 Purification and crystallization Solvent removal, filtration, cooling Hydrocarbon solvents (e.g., n-hexane) Improves purity and isolates solid form

Research Findings and Optimization Notes

  • Base and solvent choice: The selection of base and solvent critically affects yield and purity. Alkali metal hydroxides and carbonates are preferred bases due to their efficiency in promoting nucleophilic substitution and hydrolysis steps. Polar aprotic solvents enhance nucleophilicity and solubility of reactants, improving reaction rates and outcomes.

  • Phase transfer catalysts: In some advanced processes, phase transfer catalysts are employed to facilitate reactions between reagents in different phases, enhancing conversion rates.

  • Temperature control: Reactions are typically conducted under controlled temperatures to avoid side reactions and decomposition. Elevated temperatures (e.g., 50–100°C) may be used for substitution and hydrolysis steps, while crystallization steps require cooling.

  • Purification techniques: Crystallization from hydrocarbon solvents such as n-pentane or cyclohexane is effective for isolating the compound in high purity. Filtration and solvent removal techniques are standard.

  • Safety considerations: Standard laboratory safety protocols must be followed due to the reactive nature of nitriles and amines. Use of gloves, goggles, and proper ventilation is mandatory.

Q & A

Q. Advanced Research Focus

  • Oxidative Degradation : Use H₂O₂ or metal catalysts to simulate oxidation; LC-MS identifies quinone derivatives.
  • Reductive Degradation : Sodium borohydride reduces nitriles to amines, monitored via GC-MS. Kinetic modeling (e.g., pseudo-first-order rate constants) quantifies degradation rates .

How is purity assessed, and what analytical thresholds are acceptable?

Q. Basic Research Focus

  • HPLC/GC : Purity ≥95% with baseline separation of peaks.
  • Melting Point : Sharp range (e.g., ±1°C deviation) indicates homogeneity.
  • Elemental Analysis : C, H, N content within ±0.4% of theoretical values .

What in vitro models study metabolic interactions with hepatic enzymes?

Q. Advanced Research Focus

  • Hepatic Microsomes : Incubate with NADPH to assess cytochrome P450-mediated metabolism.
  • LC-MS/MS : Identifies phase I/II metabolites.
  • CYP Inhibition Assays : IC₅₀ values determine enzyme inhibition potential .

What safety protocols are essential during experiments?

Q. Basic Research Focus

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.
  • Waste Management : Segregate chemical waste for professional disposal .

How can SAR studies enhance pharmacological activity?

Q. Advanced Research Focus

  • Systematic Substitution : Modify hydroxyl or nitrile groups; evaluate bioactivity via enzyme inhibition assays.
  • Pharmacophore Modeling : Identify critical functional groups for target binding.
  • In Vivo/In Vitro Correlation : Test analogs in hepatic microsomal models for metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3-Hydroxypropyl)amino]propanenitrile
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